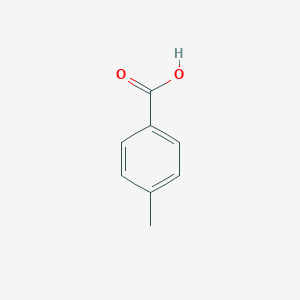

4-Methylbenzoic acid

Vue d'ensemble

Description

Acide p-toluique: Il se présente sous la forme d'un solide cristallin blanc, faiblement soluble dans l'eau mais soluble dans des solvants organiques comme l'acétone . Ce composé est un intermédiaire important dans la production d'acide téréphtalique, utilisé dans la fabrication du polyéthylène téréphtalate (PET), un plastique courant .

Méthodes De Préparation

Voies de synthèse et conditions de réaction:

Oxydation du p-xylène: C'est l'une des méthodes les plus courantes de préparation de l'acide p-toluique.

Oxydation du p-cymène: Le p-cymène peut être oxydé par l'acide nitrique pour produire de l'acide p-toluique . Hydrolyse du p-tolunitrile: Le p-tolunitrile peut être hydrolysé pour produire de l'acide p-toluique .Réaction du p-chlorotoluène avec du sodium métallique: Cette réaction suivie d'une carbonatation produit également de l'acide p-toluique.

Réaction du p-bromotoluène avec du butyllithium: Cette réaction suivie d'une carbonatation donne de l'acide p-toluique.

Méthodes de production industrielle: Dans les milieux industriels, l'acide p-toluique est généralement produit par oxydation du p-xylène à l'aide de catalyseurs de cobalt et de manganèse dans l'acide acétique à des températures et des pressions élevées .

Analyse Des Réactions Chimiques

Types de réactions:

- Oxydation: L'acide p-toluique peut être oxydé davantage en acide téréphtalique, un produit chimique industriel important .

Réduction: Il peut subir des réactions de réduction pour former divers dérivés.

L'acide p-toluique peut participer à des réactions de substitution électrophile en raison de la présence du cycle aromatique.Réactifs et conditions courants:

Agents oxydants: Acide nitrique, permanganate de potassium.

Agents réducteurs: Hydrure de lithium et d'aluminium.

Catalyseurs: Naphthénate de cobalt, acétate de manganèse.

Principaux produits:

Acide téréphtalique: Formé par l'oxydation de l'acide p-toluique.

Divers dérivés: Formés par des réactions de réduction et de substitution.

Applications de la recherche scientifique

Chimie: : L'acide p-toluique est utilisé comme intermédiaire dans la synthèse de divers composés organiques, y compris l'acide téréphtalique .

Biologie et médecine: : Il est utilisé dans la synthèse de produits pharmaceutiques et comme précurseur pour la production de certains médicaments .

Industrie: : L'acide p-toluique est utilisé dans la fabrication de stabilisants de polymères, de composés sensibles à la lumière et de suppléments alimentaires pour animaux . Il est également utilisé dans la production de colorants et de pigments .

Mécanisme d'action

Le mécanisme d'action de l'acide p-toluique implique son rôle d'intermédiaire dans diverses réactions chimiques. Il agit comme un précurseur dans la synthèse de l'acide téréphtalique, où il subit une oxydation. Les cibles moléculaires et les voies impliquées dans ses réactions dépendent des processus chimiques spécifiques auxquels il participe .

Applications De Recherche Scientifique

Industrial Applications

1. Intermediate for Synthesis

4-Methylbenzoic acid serves as an important intermediate in the synthesis of various chemicals:

- Para-Aminomethylbenzoic Acid (PAMBA): Used in the production of pharmaceuticals and agrochemicals.

- Polymer Stabilizers: Acts as a stabilizer in polymer formulations, enhancing their thermal stability and mechanical properties.

- Light Sensitive Compounds: Utilized in the manufacture of photoresists and other light-sensitive materials used in electronics and optics .

2. Environmental Applications

Recent studies have highlighted the role of this compound in environmental remediation:

- Inhibition of Methanogenic Fermentation: Research indicates that it can inhibit methanogenic processes in anaerobic digestion systems, potentially aiding in the treatment of wastewater containing organic pollutants .

- Adsorption Studies: It has been used to study the adsorption behavior of contaminants on carbon nanotubes, providing insights into its potential for environmental cleanup applications .

Toxicological Studies

Toxicological assessments reveal important safety profiles for this compound:

- A study conducted on Sprague-Dawley rats showed that daily administration at varying doses did not adversely affect reproductive organs at lower doses (up to 300 mg/kg). However, higher doses (1,000 mg/kg) led to reduced fertility and increased pre-implantation loss .

Pharmaceutical Applications

1. Drug Development

this compound is being explored for its potential therapeutic applications:

- It is a precursor for compounds with anticancer properties, where modifications to its structure can yield novel drug candidates .

2. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibacterial agents .

Case Studies

Mécanisme D'action

The mechanism of action of p-toluic acid involves its role as an intermediate in various chemical reactions. It acts as a precursor in the synthesis of terephthalic acid, where it undergoes oxidation. The molecular targets and pathways involved in its reactions depend on the specific chemical processes it is part of .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide o-toluique (acide 2-méthylbenzoïque): Structure similaire, mais avec le groupe méthyle en position ortho.

Acide m-toluique (acide 3-méthylbenzoïque): Structure similaire, mais avec le groupe méthyle en position méta.

Acide benzoïque: Le composé parent sans aucune substitution méthyle.

Unicité

- La position para permet une oxydation plus efficace en acide téréphtalique, ce qui fait de l'acide p-toluique un intermédiaire privilégié dans les procédés industriels .

Acide p-toluique: a le groupe méthyle en position para, ce qui affecte sa réactivité chimique et ses propriétés physiques par rapport à ses isomères ortho et méta.

Activité Biologique

4-Methylbenzoic acid, also known as p-toluic acid, is a substituted benzoic acid with the molecular formula and a molecular weight of approximately 136.15 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and toxicological properties. This article explores the biological activity of this compound, highlighting its effects in different biological systems, relevant case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 136.15 g/mol |

| Melting Point | 179 °C |

| Boiling Point | 275.3 °C |

| Density | 1.2 g/cm³ |

| Solubility in Water | <0.1 g/100 mL at 19 °C |

Toxicological Studies

A significant body of research has focused on the toxicological profile of this compound. A study conducted on Sprague-Dawley rats assessed the compound's oral toxicity over a 28-day period. The results indicated that while lower doses (up to 300 mg/kg) did not exhibit adverse effects on reproductive organs, higher doses (1,000 mg/kg) led to notable reproductive toxicity characterized by reduced epididymal weights and increased rates of oligo/azoospermia .

- Key Findings :

- NOEL (No Observed Effect Level) :

- For reproductive/developmental toxicity: 100 mg/kg.

- For general toxicity: 300 mg/kg.

- Higher doses resulted in increased pre-implantation loss and reduced body weight gain during gestation.

- NOEL (No Observed Effect Level) :

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. Research indicates that the compound can disrupt bacterial cell membranes and inhibit growth through mechanisms involving apoptosis and autophagy .

- Case Study :

- A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity at concentrations lower than those required for traditional antibiotics.

Potential Anticancer Properties

Recent studies have explored the potential anticancer effects of derivatives of this compound. Research has suggested that certain analogs can induce apoptosis in cancer cells by activating specific signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .

- Research Findings :

- Cell Lines Tested : Various cancer cell lines including breast, prostate, and colon cancer cells.

- Mechanism : Induction of cell cycle arrest and promotion of apoptotic pathways.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Reproductive Toxicity | Significant effects at high doses |

| Antimicrobial | Effective against MRSA and other strains |

| Anticancer | Induces apoptosis in multiple cancer types |

Propriétés

IUPAC Name |

4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNBBFKOUUSUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23292-93-5 (zinc salt), 2420-97-5 (cadmium salt), 67874-52-6 (barium salt) | |

| Record name | 4-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021618 | |

| Record name | 4-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-toluic acid is a white powder. Sublimes. (NTP, 1992), Dry Powder; Other Solid, White solid; [CAMEO] White to yellow-brown solid; [OECD SIDS] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

525 to 527 °F at 760 mmHg (NTP, 1992) | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 0.34 mg/mL at 25 °C | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0061 [mmHg] | |

| Record name | p-Toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-94-5 | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26GBX5SSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

356 to 360 °F (NTP, 1992), 181 °C | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methylbenzoic acid?

A1: this compound, also known as p-Toluic acid, has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

- FTIR: This technique identifies functional groups through their characteristic vibrations. For example, the presence of a unionized -COOH group in a this compound cocrystal was confirmed using FTIR. []

- NMR (1H and 13C): This technique provides information about the hydrogen and carbon environments within the molecule. Researchers have used 1H NMR to study the binding of various ligands to human plasminogen kringle 4, which helps understand its interactions with this compound. [] NMR has also been used to confirm the structure of synthesized 2-fluoro-4-methylbenzoic acid. []

- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, aiding in structural confirmation. For example, MS was employed to confirm the structure of synthesized 2-fluoro-4-methylbenzoic acid. []

Q3: What is the thermal stability of this compound?

A3: this compound exhibits good thermal stability. A coordination assembly of 3,5-dinitro-4-methylbenzoic acid and Pr(III) remained stable up to 300 °C. []

Q4: How does the solubility of this compound vary in different solvents?

A4: The solubility of this compound is solvent and temperature-dependent. Researchers have studied its solubility in various solvents, including N-methyl-2-pyrrolidone, N,N-dimethylformamide, N,N-dimethylacetamide, trichloromethane, acetic acid, and water, at temperatures ranging from 288 K to 370 K. []

Q5: Can this compound derivatives act as catalysts in organic reactions?

A5: While not directly acting as catalysts, derivatives of this compound, like 3,5-dichloro-4-methylbenzoic acid, have been synthesized using reactions with catalytic components. []

Q6: Are there any applications of this compound in material science?

A6: Derivatives of this compound have been used in the synthesis of metal-organic frameworks (MOFs). For example, functionalized MOFs were synthesized using 4-[N,N-bis(this compound)amino]benzoic acid and its derivatives. These MOFs exhibited high gas storage capacity, particularly for H2. []

Q7: Have there been computational studies on this compound and its derivatives?

A7: Yes, computational methods have been employed to investigate this compound and its derivatives:

- DFT Calculations: Density Functional Theory (DFT) calculations, using the B3LYP method with the 6-311+G(d,p) basis set, were performed to investigate a supramolecular cocrystal of 2-amino-3-bromopyridine with this compound. [] Similar calculations were used to study a cocrystal of 2-amino-4-chloro-6-methylpyrimidine with this compound. []

- Molecular Modeling: Molecular modeling was used to gain structural insights into the complexation of aromatic carboxylic acids, including this compound, with 6A-(ω-aminoalkylamino)-6A-deoxy-β-cyclodextrins. []

Q8: How do substituents on the benzene ring of this compound affect its properties?

A8: Substituents on the benzene ring significantly influence the properties of this compound and its derivatives.

- Solubility: The presence of functional groups like -CH3, -Cl, -NO2, and -OCH3 influences the solubility of the molecule in different solvents. []

- Reactivity: The reactivity of the molecule in chemical reactions is also affected by the nature and position of the substituents. For instance, the presence of electron-withdrawing groups like -NO2 can influence the acidity of the carboxylic acid group. []

- Biological activity: In the context of biological activity, studies have shown that the presence of specific substituents on the benzene ring of this compound can influence its binding affinity to targets like human plasminogen kringle 4. []

Q9: Are there any specific formulation strategies to improve the stability or solubility of this compound?

A9: While specific formulation strategies are not extensively discussed in the provided research, the choice of solvent significantly impacts solubility. [] Additionally, forming cocrystals with suitable coformers has shown promise in modifying the physicochemical properties of pharmaceuticals, potentially enhancing solubility and stability. [, ]

Q10: What is known about the toxicity of this compound?

A10: Research indicates that this compound may have reproductive toxicity potential in rats. A study revealed that high doses of this compound caused adverse effects on the epididymis in male rats and impacted fertility and pre-implantation loss in females. []

Q11: Are there any reported adverse effects of this compound derivatives?

A11: A study on 3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid (NSC-146171; IOB-82) demonstrated significant morphological and cytogenetic changes in rat ascites cells. These changes, including nuclear abnormalities and chromosomal aberrations, were dose-dependent and suggested a potential radiomimetic effect of this particular derivative. []

Q12: What analytical techniques are used to study the reactions involving this compound?

A12: Various analytical methods are employed to study this compound and its derivatives:

- HPLC: High-Performance Liquid Chromatography (HPLC) has been used to analyze reaction mixtures, such as in the oxidative chlorination of 4-methylbenzenesulphonic acid to produce 2-chlorotoluene. [, ] It was also used to determine the purity of synthesized 2-fluoro-4-methylbenzoic acid. []

- GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) was used in conjunction with stable isotope-labeled substrates to investigate by-products of toluene and xylene metabolism by a novel toluene-degrading, sulfate-reducing bacterium. This approach helped identify this compound (p-toluic acid) as a significant by-product from p-xylene. []

- Differential Scanning Calorimetry (DSC): DSC was utilized to investigate the thermal behavior and phase transitions of this compound cocrystals. []

Q13: Is this compound biodegradable?

A13: Yes, this compound can be biodegraded. A study identified a novel sulfate-reducing bacterium capable of mineralizing toluene and utilizing it as the sole electron donor and carbon source under anaerobic conditions. This bacterium also transformed p-xylene, producing this compound as a primary metabolic by-product. []

Q14: Are there any cross-disciplinary applications of this compound research?

A14: Yes, research on this compound and its derivatives spans various disciplines:

- Organic Chemistry: Synthesis and characterization of novel derivatives and exploration of their reactivity and properties. [, , , , , ]

- Medicinal Chemistry: Investigating potential biological activities and toxicological profiles of the compound and its analogs. [, , ]

- Material Science: Utilization in the development of advanced materials like metal-organic frameworks (MOFs) for gas storage applications. []

- Analytical Chemistry: Development and validation of analytical methods for the detection, quantification, and characterization of the compound and its derivatives. [, , , , ]

- Environmental Science: Understanding its biodegradability and potential impact on the environment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.